Superior Cost Efficiency in Reformatsky Reactions Compared to the Bromo Analog
A primary driver for selecting ECDFA is its economic advantage over the more traditional ethyl bromodifluoroacetate. In a head-to-head comparison for Reformatsky-type syntheses, ethyl chlorodifluoroacetate is explicitly identified as an 'attractive substitute' due to the 'rather expensive' nature of its brominated counterpart [1]. This cost differential is a quantifiable factor in procurement decisions for gram-to-kilogram scale synthesis, without a reported sacrifice in reaction efficacy under comparable conditions [1].
| Evidence Dimension | Reagent cost for Reformatsky reaction |
|---|---|
| Target Compound Data | Economically attractive; identified as a substitute for the expensive bromo analog |
| Comparator Or Baseline | Ethyl bromodifluoroacetate (BrCF₂CO₂Et) is noted as 'rather expensive' |
| Quantified Difference | Qualitative economic advantage: ECDFA is a cost-saving alternative |
| Conditions | Reformatskii reaction with various aldehydes in DMF |
Why This Matters
This directly informs procurement by offering a clear, economically-justified choice, enabling larger-scale experimentation or production within constrained budgets compared to using the more costly bromo reagent.
- [1] Lang, R. W., & Schaub, B. (1988). Fluorine-containing organozinc reagents. IV.: Reformatskii-type reactions of chlorodifluoroacetic acid derivatives. Tetrahedron Letters, 29(24), 2943–2946. https://doi.org/10.1016/0040-4039(88)85053-6 View Source
